molecular formula C21H27N3O2 B7050369 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea

Cat. No.: B7050369
M. Wt: 353.5 g/mol
InChI Key: KQBWXQGDGGFFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzhydryl group, a morpholine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea typically involves the reaction of benzhydryl chloride with morpholine in the presence of a base such as potassium carbonate. The intermediate product is then reacted with an isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane and the presence of catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors in the body, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

  • 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
  • 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine
  • 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide

Uniqueness: 1-Benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea stands out due to its unique combination of a benzhydryl group, morpholine ring, and urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzhydryl-3-(1-morpholin-4-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17(16-24-12-14-26-15-13-24)22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBWXQGDGGFFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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